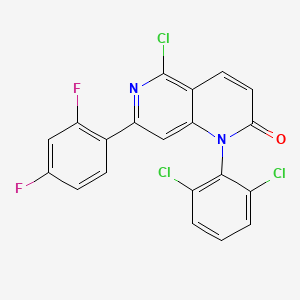
1-(2,6-Dichlorophenyl)-5-chloro-7-(2,4-difluorophenyl)-1,6-naphthyridine-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Dichlorophenyl)-5-chloro-7-(2,4-difluorophenyl)-1,6-naphthyridine-2(1H)-one is a synthetic organic compound that belongs to the class of naphthyridines
準備方法
The synthesis of 1-(2,6-Dichlorophenyl)-5-chloro-7-(2,4-difluorophenyl)-1,6-naphthyridine-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dichlorobenzene and 2,4-difluorobenzene.
Formation of Intermediates: The starting materials undergo a series of reactions, including halogenation, nitration, and reduction, to form key intermediates.
Cyclization: The intermediates are then subjected to cyclization reactions under specific conditions, such as the use of strong acids or bases, to form the naphthyridine core.
Final Functionalization:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity of the final product.
化学反応の分析
1-(2,6-Dichlorophenyl)-5-chloro-7-(2,4-difluorophenyl)-1,6-naphthyridine-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or other complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(2,6-Dichlorophenyl)-5-chloro-7-(2,4-difluorophenyl)-1,6-naphthyridine-2(1H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Material Science: The compound’s unique chemical structure makes it a candidate for the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Biological Studies: Researchers investigate the compound’s interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules or as a component in specialty chemicals.
作用機序
The mechanism of action of 1-(2,6-Dichlorophenyl)-5-chloro-7-(2,4-difluorophenyl)-1,6-naphthyridine-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogen atoms and aromatic rings contribute to its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.
類似化合物との比較
1-(2,6-Dichlorophenyl)-5-chloro-7-(2,4-difluorophenyl)-1,6-naphthyridine-2(1H)-one can be compared with other similar compounds, such as:
1-(2,6-Dichlorophenyl)-5-chloro-1,6-naphthyridine-2(1H)-one: This compound lacks the difluorophenyl group, which may result in different chemical properties and biological activities.
1-(2,4-Difluorophenyl)-5-chloro-1,6-naphthyridine-2(1H)-one:
1-(2,6-Dichlorophenyl)-1,6-naphthyridine-2(1H)-one: This compound lacks both the chloro and difluorophenyl groups, making it less complex and potentially less versatile.
The uniqueness of this compound lies in its combination of multiple halogen atoms and aromatic rings, which contribute to its distinct chemical and biological properties.
特性
CAS番号 |
872973-94-9 |
|---|---|
分子式 |
C20H9Cl3F2N2O |
分子量 |
437.6 g/mol |
IUPAC名 |
5-chloro-1-(2,6-dichlorophenyl)-7-(2,4-difluorophenyl)-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C20H9Cl3F2N2O/c21-13-2-1-3-14(22)19(13)27-17-9-16(11-5-4-10(24)8-15(11)25)26-20(23)12(17)6-7-18(27)28/h1-9H |
InChIキー |
FIECBKQIPMVWBW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)N2C(=O)C=CC3=C(N=C(C=C32)C4=C(C=C(C=C4)F)F)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(Benzyloxy)-2,2-dimethylpropanoyl]-2-methylalanine](/img/structure/B15167545.png)
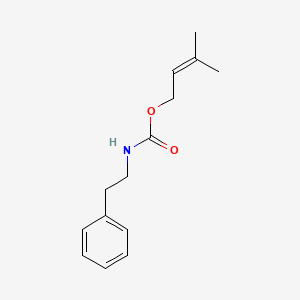
![4,5-Bis{[3-(dimethylamino)phenyl]sulfanyl}benzene-1,2-dicarbonitrile](/img/structure/B15167555.png)

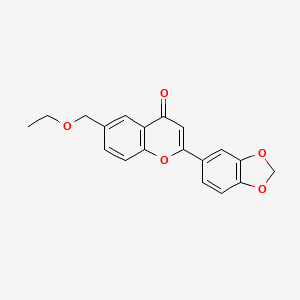

sulfanium bromide](/img/structure/B15167593.png)
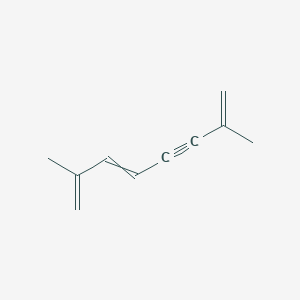
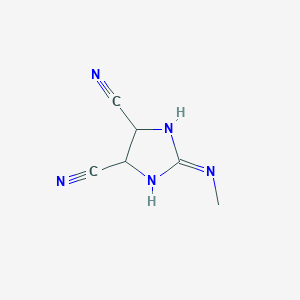
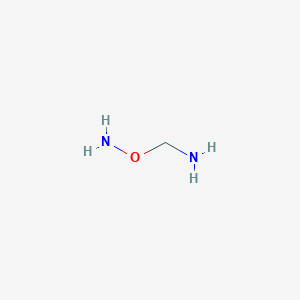
![[Octylsulfonyl(phenoxy)phosphoryl]oxybenzene](/img/structure/B15167612.png)
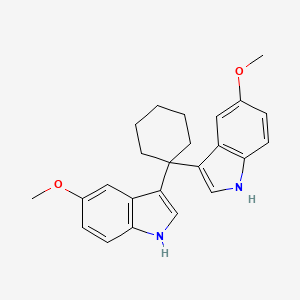
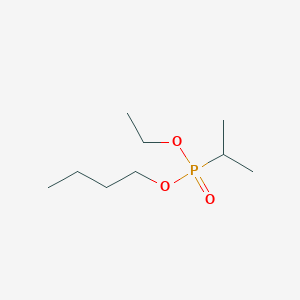
![Methanesulfonic acid;[3-(trifluoromethylsulfanyl)phenyl]methanol](/img/structure/B15167633.png)
